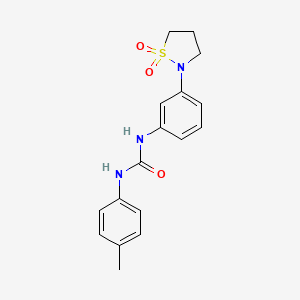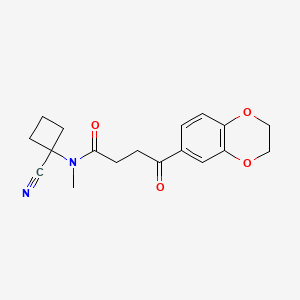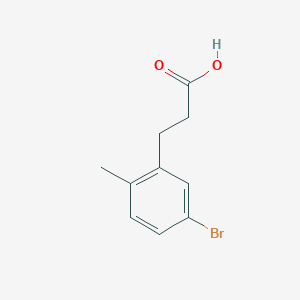
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a urea derivative and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Catalysis and Synthesis
Compounds with structures related to 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea are significant in catalysis and synthetic chemistry. For example, the Pd(OAc)2/[mmim]I catalyst system has been applied to the oxidative carbonylation of various amines to produce carbamates, ureas, and 2-oxazolidinones, demonstrating high catalytic turnover frequencies (TOF) for the synthesis of valuable organic compounds (Peng et al., 2008). Similarly, the oxidative carbonylation of amino moieties to ureas and oxamides using the PdI2/KI catalytic system in ionic liquids showcases the synthesis of high-value molecules from simple building blocks, highlighting the potential for green chemistry applications (Mancuso et al., 2015).
Corrosion Inhibition
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments has been explored, demonstrating that these compounds efficiently inhibit corrosion. The study suggests a strong adsorption of the molecules on the steel surface, leading to the formation of a protective layer (Mistry et al., 2011). This application is vital for industries looking to prolong the life of their metal infrastructure.
Supramolecular Chemistry
In supramolecular chemistry, the self-assembling properties of certain urea derivatives have been investigated, shedding light on the molecular origins of supramolecular self-assembly in statistical copolymers. This research provides insights into the intermolecular interactions that drive the formation of highly ordered supramolecular structures, essential for developing new materials with tailored properties (Hilger et al., 1992).
Medicinal Chemistry
While the focus is away from drug use and side effects, the synthesis and evaluation of urea and thiourea derivatives for potential therapeutic applications remain a significant area of research. These compounds have been studied for their biological activities, including antiparkinsonian effects, indicating their importance in the development of new therapeutic agents (Azam et al., 2009).
properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-6-8-14(9-7-13)18-17(21)19-15-4-2-5-16(12-15)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQKUWPYQCLRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2871580.png)
![N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2871581.png)
![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide](/img/structure/B2871582.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2871583.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2871584.png)


![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2871589.png)




![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)